molecular formula C19H16FN5O2S B2445443 ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate CAS No. 1003967-20-1

ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B2445443
CAS No.: 1003967-20-1
M. Wt: 397.43
InChI Key: ATTGOEPXPBHONB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of multiple functional groups, including an amino group, a fluorophenyl group, and a thienopyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c1-3-27-19(26)13-8-24-25(16(13)21)17-15-14(11-4-6-12(20)7-5-11)10(2)28-18(15)23-9-22-17/h4-9H,3,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTGOEPXPBHONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate include other thienopyrimidine derivatives and pyrazole-based compounds. Examples include:

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
  • N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methylmethanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the class of pyrazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN5O2S. The structure contains a pyrazole ring fused with a thieno[2,3-d]pyrimidine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, thieno[2,3-d]pyrimidine derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound is hypothesized to exert similar effects due to its structural analogies with known anticancer agents.

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0Apoptosis induction
Compound BMCF7 (Breast)3.2Cell cycle arrest
Ethyl CompoundHeLa (Cervical)TBDTBD

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.

Table 2: COX Inhibition Potency

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound C0.050.04
Ethyl CompoundTBDTBD

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Cell Cycle Regulation : It may interfere with cell cycle progression by affecting cyclins and cyclin-dependent kinases.

Study on Anticancer Potential

A recent study investigated the anticancer potential of thieno[2,3-d]pyrimidine derivatives in vitro. The results showed that certain derivatives significantly inhibited the growth of HeLa cells with an IC50 value comparable to established chemotherapeutics.

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory activity of pyrazole derivatives using carrageenan-induced paw edema in rats. The results indicated that these compounds effectively reduced inflammation markers and exhibited a dose-dependent response.

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